![molecular formula C14H20O4 B15159943 4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol CAS No. 672294-54-1](/img/structure/B15159943.png)
4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is an organic compound with the molecular formula C13H18O4 It is a phenolic compound characterized by the presence of a hydroxybutoxy group and a methoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure but with a shorter hydroxyalkyl chain.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains an additional methoxyphenyl group.
Uniqueness
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is unique due to the presence of the hydroxybutoxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, reactivity, and potential biological activity.
特性
CAS番号 |
672294-54-1 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
4-[3-(3-hydroxybutoxy)prop-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-11(15)7-9-18-8-3-4-12-5-6-13(16)14(10-12)17-2/h3-6,10-11,15-16H,7-9H2,1-2H3 |
InChIキー |
FQVRVVXKTGAIOM-UHFFFAOYSA-N |
正規SMILES |
CC(CCOCC=CC1=CC(=C(C=C1)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


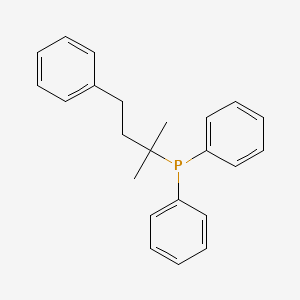
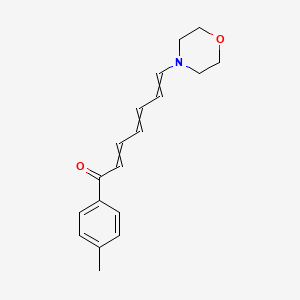
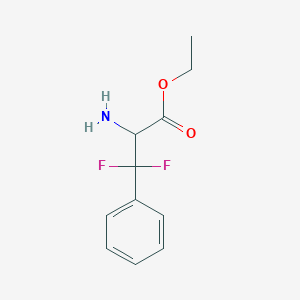
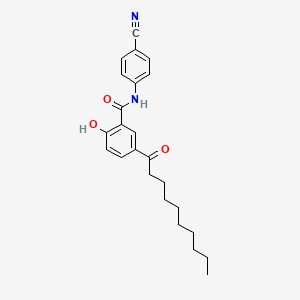
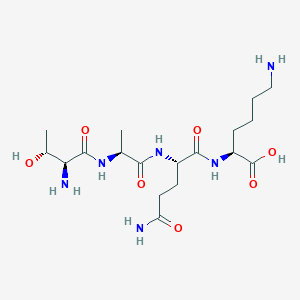


![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
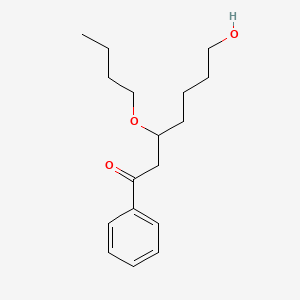
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
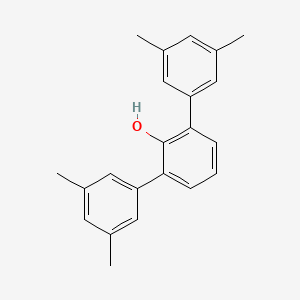
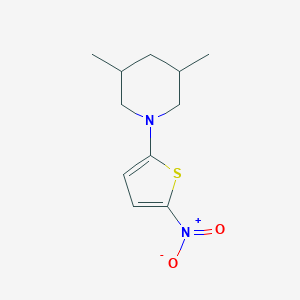
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
